molecular formula C10H10F2O B8218525 (R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

(R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B8218525
M. Wt: 184.18 g/mol
InChI Key: XQIONCDGNVRBQG-MRVPVSSYSA-N
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Description

®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound with significant potential in various scientific fields. This compound features a tetrahydronaphthalene core with two fluorine atoms at the 5 and 7 positions and a hydroxyl group at the 2 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves several steps:

    Starting Material: The synthesis often begins with a suitable naphthalene derivative.

    Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation conditions.

    Chiral Resolution: The hydroxyl group is introduced at the 2 position, followed by chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for fluorination and hydrogenation steps, as well as advanced chiral resolution techniques such as simulated moving bed chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, Jones reagent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-one.

    Reduction: 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the chiral nature of the compound makes it valuable for studying enantioselective biological processes.

Industry

In the industrial sector, ®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is used in the development of advanced materials, including polymers and coatings. The fluorinated structure imparts unique properties such as increased resistance to solvents and thermal stability.

Mechanism of Action

The mechanism of action of ®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and selectivity by altering electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: The non-chiral version of the compound.

    5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-one: The oxidized form of the compound.

    5,7-Difluoro-1,2,3,4-tetrahydronaphthalene: The fully reduced form of the compound.

Uniqueness

®-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its chiral nature and the presence of fluorine atoms. These features make it a valuable compound for studying stereochemistry and the effects of fluorination on molecular properties. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8,13H,1-2,4H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIONCDGNVRBQG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C=C(C=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1O)C=C(C=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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